molecular formula C12H11BrN2OS B10915423 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B10915423
M. Wt: 311.20 g/mol
InChI Key: ABENQIRYPGZPRE-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide is a chemical compound with the following properties:

    Linear Formula: CHBrNOS

    CAS Number: 459152-89-7

    Molecular Weight: 456.321 g/mol

Preparation Methods

Synthetic Routes: The synthetic route to prepare N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide involves the following steps:

    Thiazole Formation: Start with 4-bromobenzaldehyde and thiosemicarbazide. React them to form the thiazole ring.

    Amide Formation: Next, react the thiazole intermediate with propionyl chloride to introduce the amide group.

Reaction Conditions:
  • Thiazole Formation: Typically carried out in a solvent (e.g., DMF or DMSO) at elevated temperatures.
  • Amide Formation: Performed in a basic medium (e.g., pyridine) at room temperature.

Industrial Production Methods: While industrial-scale production details are proprietary, laboratories often synthesize this compound using the methods described above.

Chemical Reactions Analysis

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the amide or thiazole moiety.

    Substitution: Substituents on the phenyl ring can be replaced. Common reagents include oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For example, reduction may yield an amine derivative.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide finds applications in:

    Medicinal Chemistry: It could serve as a scaffold for drug design due to its unique structure.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, or proteins.

    Industry: It may have applications in materials science or organic synthesis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

While N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide is unique, similar compounds include:

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C12H11BrN2OS/c1-2-11(16)15-12-14-10(7-17-12)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15,16)

InChI Key

ABENQIRYPGZPRE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br

Origin of Product

United States

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